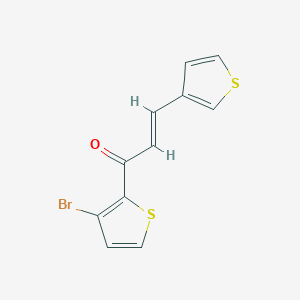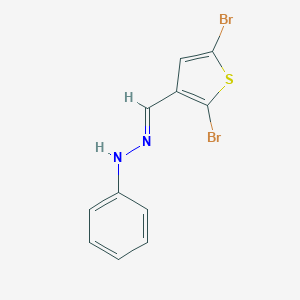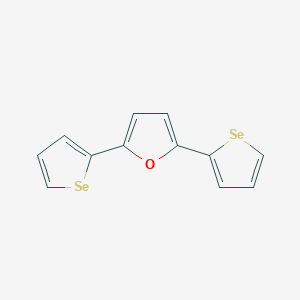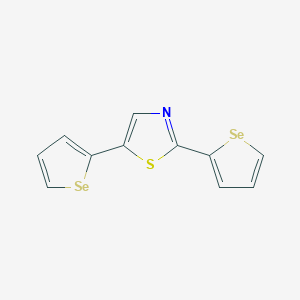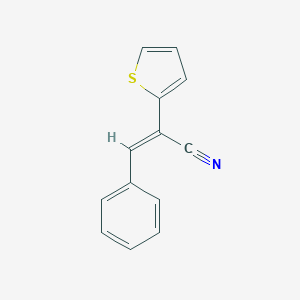![molecular formula C10H8NS2+ B429079 7-methyl-4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B429079.png)
7-methyl-4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-4,10-dithia-7-azoniatricyclo[73002,6]dodeca-1(9),2,5,7,11-pentaene is a heterocyclic compound with the molecular formula C10H8NS2+ It is known for its unique structure, which includes a pyridinium core fused with two thiophene rings
Preparation Methods
The synthesis of 7-methyl-4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-thiophenecarboxaldehyde with methylamine, followed by cyclization in the presence of a base. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-methyl-4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the existing substituents.
Scientific Research Applications
7-methyl-4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: It is used in the fabrication of organic electronic devices, such as organic solar cells and light-emitting diodes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-methyl-4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
7-methyl-4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene can be compared with other similar compounds, such as:
Dithieno[3,2-b2’,3’-d]pyridine: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and applications.
Thiophene-based compounds: These compounds share the thiophene rings but differ in their core structures, leading to variations in their chemical and physical properties.
The uniqueness of this compound lies in its fused ring system and the presence of the pyridinium core, which imparts distinct electronic and chemical characteristics.
Properties
Molecular Formula |
C10H8NS2+ |
|---|---|
Molecular Weight |
206.3g/mol |
IUPAC Name |
7-methyl-4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene |
InChI |
InChI=1S/C10H8NS2/c1-11-4-10-7(2-3-13-10)8-5-12-6-9(8)11/h2-6H,1H3/q+1 |
InChI Key |
UUGWNYSFFXIWDN-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C(C=CS2)C3=CSC=C31 |
Canonical SMILES |
C[N+]1=CC2=C(C=CS2)C3=CSC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2-Acetamidothiophen-3-yl)-aminomethylidene]amino] acetate](/img/structure/B428997.png)
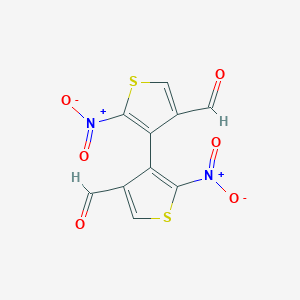
![3-Bromothiophene-2-carbaldehyde [(3-bromothien-2-yl)methylene]hydrazone](/img/structure/B429001.png)
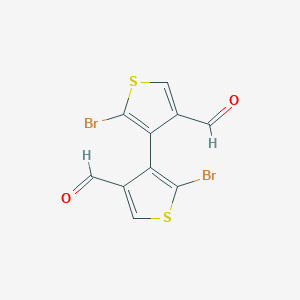
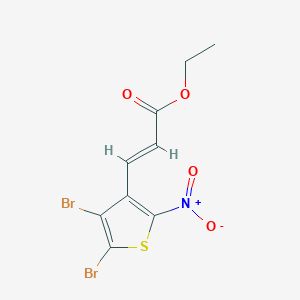
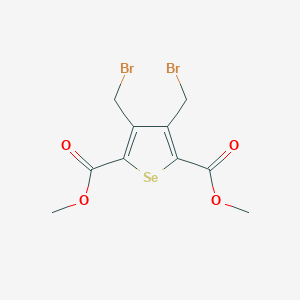
![[4-(Cyanomethyl)-2,5-dimethylselenophen-3-yl]acetonitrile](/img/structure/B429006.png)
![[(Chloroacetyl)anilino]acetic acid](/img/structure/B429008.png)
